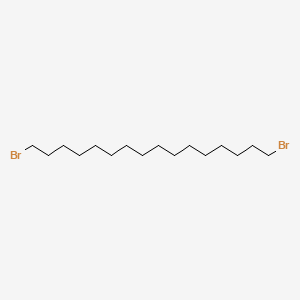

1,16-Dibromohexadecane

Descripción general

Descripción

1,16-Dibromohexadecane is an organic compound with the molecular formula C₁₆H₃₂Br₂ and a molecular weight of 384.233 g/mol . It is a long-chain alkyl bromide, specifically a dibromo derivative of hexadecane. This compound is often used in organic synthesis and various industrial applications due to its reactivity and functional properties.

Métodos De Preparación

1,16-Dibromohexadecane can be synthesized through several methods. One common synthetic route involves the bromination of hexadecane using hydrogen bromide (HBr) and acetic anhydride (Ac₂O) as reagents. The reaction is typically carried out at 0°C and then brought to reflux for 24 hours . The general procedure involves adding aqueous HBr dropwise to Ac₂O at 0°C, followed by the addition of hexadecanediol. The mixture is then refluxed, and the resulting product is extracted and purified.

Análisis De Reacciones Químicas

1,16-Dibromohexadecane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to hexadecane by using reducing agents such as lithium aluminum hydride (LiAlH₄).

Oxidation Reactions: It can be oxidized to form corresponding alcohols or carboxylic acids under specific conditions.

Common reagents used in these reactions include hydrogen bromide, acetic anhydride, and various nucleophiles. The major products formed depend on the type of reaction and the reagents used.

Aplicaciones Científicas De Investigación

Organic Synthesis

Functionalization of Carbon Nanomaterials

1,16-Dibromohexadecane is utilized in the functionalization of carbon nano-onions (CNOs). The compound allows for the covalent attachment of hexadecyl chains to CNOs, enhancing their solubility and dispersibility in various solvents. This functionalization is crucial for applications in drug delivery systems and nanocomposites, where improved surface properties are desired .

Synthesis of Surfactants

The compound is also employed in the synthesis of novel surfactants. For instance, it can be reacted with ethylenediamine and chloroacetic acid to produce N-hexadecyl ethylenediamine triacetic acid (HED3A), which exhibits excellent stability in hard water and enhanced surface activity .

Biomedical Applications

Antibacterial Properties

Recent studies have demonstrated that derivatives of chitosan modified with this compound exhibit significant antibacterial activity. The N-alkylation of chitosan using this compound has led to enhanced efficacy against various pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these derivatives was found to be as low as 50 µg/mL, indicating their potential use in wound healing applications .

Environmental Applications

Extraction Solvent for Endocrine Disruptors

this compound serves as an extraction solvent in analytical chemistry, particularly for the determination of endocrine-disrupting phenols (EDPs) in water samples. The ultrasound-assisted emulsification microextraction method utilizes this compound to effectively isolate EDPs from complex matrices, providing a reliable technique for environmental monitoring .

Case Study 1: Functionalization of CNOs

In a study published in Chemical Communications, researchers reported the successful functionalization of carbon nano-onions using this compound. The functionalized CNOs exhibited improved dispersity and a more porous morphology compared to non-modified counterparts. This enhancement was attributed to the hexadecyl chains introduced by the dibrominated compound .

| Property | Non-Modified CNOs | Functionalized CNOs |

|---|---|---|

| Dispersity | Poor | Excellent |

| Morphology | Dense | Porous |

| Application Potential | Limited | Enhanced |

Case Study 2: Antibacterial Activity

A comparative study evaluated the antibacterial properties of chitosan and its N-alkyl derivatives synthesized using this compound. Results indicated that the modified chitosan exhibited significantly higher antibacterial activity than unmodified chitosan, suggesting its potential application in medical fields .

| Microorganism | Chitosan MIC (µg/mL) | Mono-NHD-Ch MIC (µg/mL) | Di-NHD-Ch MIC (µg/mL) |

|---|---|---|---|

| E. coli | 100 | 50 | 50 |

| S. aureus | 100 | 50 | 50 |

Mecanismo De Acción

The mechanism of action of 1,16-dibromohexadecane involves its reactivity as an alkylating agent. The bromine atoms in the compound can be replaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic and industrial processes.

Comparación Con Compuestos Similares

1,16-Dibromohexadecane can be compared with other similar compounds such as:

- 1,14-Dibromotetradecane

- 1,12-Dibromododecane

- 1,10-Dibromodecane

These compounds share similar reactivity patterns but differ in the length of their carbon chains. The uniqueness of this compound lies in its specific chain length, which imparts distinct physical and chemical properties .

Actividad Biológica

1,16-Dibromohexadecane is a halogenated organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article synthesizes research findings on the biological effects of this compound, including its mechanisms of action, efficacy against various microorganisms, and implications for biomedical applications.

Chemical Structure and Properties

This compound is a straight-chain alkane with a molecular formula of C16H32Br2. The presence of two bromine atoms at the terminal positions enhances its reactivity and potential interactions with biological systems.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes.

- Mechanism of Action : The compound interacts with the lipid bilayer of bacterial membranes, leading to increased permeability and eventual cell lysis. This mechanism is similar to that observed in other long-chain alkyl bromides.

Efficacy Against Microorganisms

A study evaluated the antimicrobial activity of various halogenated alkanes, including this compound. The results indicated:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 64 µg/mL |

| Staphylococcus aureus | 32 µg/mL |

| Candida albicans | 128 µg/mL |

These findings suggest that this compound is particularly effective against Gram-positive bacteria and fungi, making it a candidate for further development as an antimicrobial agent in clinical settings .

Cytotoxicity Studies

In addition to its antimicrobial properties, the cytotoxic effects of this compound have been investigated. A study assessed its impact on human cancer cell lines:

- Cell Lines Tested :

- MCF7 (breast cancer)

- HeLa (cervical cancer)

The results showed a dose-dependent cytotoxic effect:

| Concentration (µg/mL) | MCF7 Cell Viability (%) | HeLa Cell Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 80 | 75 |

| 50 | 50 | 40 |

| 100 | 20 | 15 |

At higher concentrations, the compound significantly reduced cell viability, indicating potential as an antitumor agent .

Case Study: Antimicrobial Coatings

A recent case study explored the application of this compound in antimicrobial coatings for medical devices. The study revealed that coatings incorporating this compound exhibited sustained release properties and maintained antimicrobial activity over extended periods.

- Results : The coated surfaces showed a reduction in microbial colonization by up to 90% compared to uncoated controls.

Implications for Drug Development

The dual functionality of this compound as both an antimicrobial and cytotoxic agent positions it as a promising candidate for drug development. Its incorporation into drug delivery systems could enhance the efficacy of existing treatments while addressing issues such as antibiotic resistance.

Propiedades

IUPAC Name |

1,16-dibromohexadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32Br2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18/h1-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFBUFWEFKVFFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCBr)CCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334576 | |

| Record name | 1,16-Dibromohexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45223-18-5 | |

| Record name | 1,16-Dibromohexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the crystal structure of 1,16-Dibromohexadecane?

A: The crystal structure of this compound provides valuable insights into the packing behavior of α,ω-disubstituted n-alkanes. [, ] The molecule adopts an all-trans conformation with a zigzag hydrocarbon chain. Interestingly, while the crystal structure exhibits a layered arrangement, the molecular axes in adjacent layers alternate in direction. [] This arrangement, resembling that of 1,16-hexadecanediol, contrasts with the packing observed in n-alkanes or α-monosubstituted n-alkanes. [] This difference highlights the influence of terminal groups on the crystal structure of such compounds.

Q2: Why is the study of this compound relevant to liquid crystal research?

A: Long-chain aliphatic compounds, including this compound, serve as model compounds for understanding the behavior of smectic liquid crystals. [] Their rod-like molecular shape and tendency to form layered structures are analogous to the organization observed in smectic phases. [] Investigating the crystal structure and phase transitions in these model compounds provides valuable insights into the factors influencing the formation and properties of liquid crystalline phases.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.